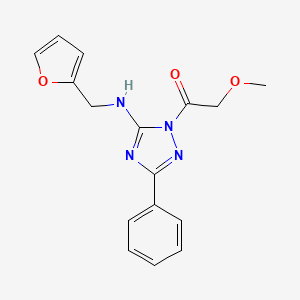
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX has been widely studied for its effects on the nervous system, specifically its ability to block ionotropic glutamate receptors.
Mécanisme D'action
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This binding blocks the flow of ions through the receptor channel, which inhibits synaptic transmission. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has a high affinity for the AMPA receptor, and its effects are reversible.
Biochemical and Physiological Effects:
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In animal studies, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to decrease excitatory synaptic transmission in the hippocampus and cortex, which are regions of the brain involved in learning and memory. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has also been shown to have anticonvulsant effects, and it has been investigated as a potential treatment for epilepsy. In addition, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has some limitations for lab experiments. For example, its effects on other ionotropic glutamate receptors and on synaptic plasticity are not well understood. In addition, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has a short half-life in vivo, which can make it difficult to administer in animal studies.
Orientations Futures
There are many potential future directions for research on 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of this receptor in various diseases. Another area of interest is the investigation of the effects of 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone on other ionotropic glutamate receptors and on synaptic plasticity. Finally, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders, and further research is needed to investigate its safety and efficacy in humans.
Méthodes De Synthèse
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxyphenylacetic acid with 6,8-dichloro-2-methyl-3-nitroquinazolin-4-one in the presence of a reducing agent such as sodium borohydride. This reaction produces 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been widely used in scientific research to study the function of ionotropic glutamate receptors, which are crucial for synaptic transmission in the nervous system. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a potent and selective antagonist of the AMPA receptor subtype, which is responsible for fast synaptic transmission in the brain. By blocking the AMPA receptor, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be used to investigate the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(7-10(17)8-14(15)18)16(21)20(9)11-3-5-12(22-2)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCGHURLDBWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)





![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)
![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)